Ethyl 5-ethyl-1,3-oxazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds are of significant interest due to their diverse range of applications in organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of substituted oxazoles, such as this compound, can be achieved through various methods. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as a versatile intermediate. By employing regiocontrolled halogenation and palladium-catalyzed coupling reactions, a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles can be synthesized . Additionally, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate has been described as an efficient route to obtain (hetero)aryloxazoles .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be characterized using various spectroscopic and crystallographic techniques. For instance, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, a related compound, has been structurally characterized, crystallizing in the triclinic space group with specific unit cell parameters. The structure is stabilized by an N–H⋯O hydrogen bond . Similarly, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate has been elucidated, revealing intramolecular C-H⋯O and C-H⋯N hydrogen bonds and intermolecular C-H⋯O hydrogen bonds .

Chemical Reactions Analysis

Oxazole derivatives participate in a variety of chemical reactions. For example, ethyl 5-ethynyl-1-beta-D-ribofuranosyl-1H-[1,2,3]triazole-4-carboxylic acid amide and its derivatives were synthesized using Pd(0)-catalyzed cross-coupling reactions . Furthermore, ethyl 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and its derivatives were prepared from the corresponding ethyl ester through rhodium-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. For instance, the presence of substituents such as ethyl, bromo, or trifluoromethyl groups can affect the compound's reactivity, boiling point, melting point, and solubility. The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates demonstrates the importance of these derivatives as building blocks in organic synthesis, highlighting their reactivity and potential for further functionalization .

Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Reactions

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate serves as a versatile intermediate in organic synthesis. Its applications are primarily in the synthesis of functionalized compounds. For example, an efficient method for synthesizing ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates and ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates under solvent-free conditions has been described. This process involves the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole (Yavari et al., 2008).

Crystal Structure Analysis

Another application is in the structural analysis of related compounds. The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was studied using single crystal X-ray diffraction, confirming its structure by IR, 1H and 13C NMR spectroscopy, microanalyses, and X-ray single crystal structure determination (Marjani, 2013).

Chemical Space Expansion

Additionally, this compound contributes to expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles. An efficient approach for the preparation of novel sp3-enriched 4,5-disubstituted oxazoles has been developed, which includes synthesis of ethyl oxazole-4-carboxylates with subsequent function insertion to the heterocyclic core by late-stage functional group transformation (Slobodyanyuk et al., 2019).

Palladium-Catalyzed Synthesis

The compound also plays a crucial role in palladium-catalyzed synthesis. A methodology involving regiocontrolled halogenation and palladium-catalyzed coupling reactions has been applied to the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate. This versatile intermediate facilitates the synthesis of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles (Hodgetts & Kershaw, 2002).

Safety and Hazards

While specific safety and hazards information for Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is not available, it is recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling similar compounds .

Relevant Papers Relevant papers on this compound include those discussing its use as a biochemical reagent , its use in organic light-emitting diode , and the synthesis of 1,3-oxazole . Other papers discuss the synthesis of oxazole derivatives , and the biological activities of oxazole and its derivatives .

Mecanismo De Acción

Mode of Action

The mode of action of Ethyl 5-ethyl-1,3-oxazole-4-carboxylate is currently unknown. Oxazole derivatives have been shown to interact with various biological targets through nucleophilic attack . This could potentially be a mechanism of action for this compound, but further studies are required to confirm this.

Biochemical Pathways

Oxazole derivatives are known to be involved in various biochemical processes , but the specific pathways affected by this compound remain to be elucidated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

Análisis Bioquímico

Biochemical Properties

Ethyl 5-ethyl-1,3-oxazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial for the compound’s metabolism and subsequent biological effects. Additionally, this compound may bind to specific receptors or transport proteins, modulating their activity and affecting cellular processes .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Furthermore, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby affecting the transcriptional landscape of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific active sites on enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can interact with DNA or RNA molecules, influencing gene expression by modulating transcription or translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. This degradation can lead to the formation of metabolites with different biological activities, potentially altering the compound’s effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, this compound may induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. These threshold effects highlight the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes enzymatic hydrolysis by esterases, resulting in the formation of its corresponding carboxylic acid and alcohol derivatives. These metabolites can further participate in metabolic reactions, influencing metabolic flux and metabolite levels within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms or passive diffusion. Once inside the cells, this compound may interact with intracellular transporters or binding proteins, facilitating its localization to specific cellular compartments or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to particular compartments or organelles within the cell. For instance, this compound may localize to the nucleus, where it can interact with nuclear receptors or transcription factors, modulating gene expression and cellular responses .

Propiedades

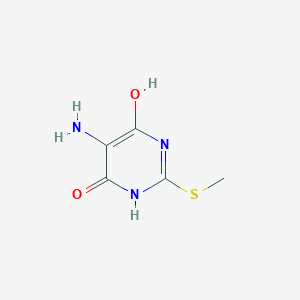

IUPAC Name |

ethyl 5-ethyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-7(9-5-12-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYIDBVZBQLCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501241557 | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32968-45-9 | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32968-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolecarboxylic acid, 5-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501241557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)